1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methyl-2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to yield 2-bromo-4-methyl-5-methoxyphenol.
Formylation: The brominated product is then subjected to formylation using formaldehyde and a catalyst like hydrochloric acid to introduce the methanamine group, resulting in 1-(2-bromo-5-methoxy-4-methylphenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-4-methoxyphenyl)methanamine hydrochloride
- 1-(2-bromo-5-methylphenyl)methanamine hydrochloride
- 1-(2-chloro-5-methoxy-4-methylphenyl)methanamine hydrochloride
Uniqueness
1-(2-bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets.
Properties
CAS No. |
2763775-97-7 |
---|---|
Molecular Formula |
C9H13BrClNO |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
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